Defined Chirality vs. Racemic Mixtures
The target compound is the single enantiomer (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate. This is in stark contrast to the commonly available 'cis-ethyl 4-phenylpiperidine-3-carboxylate' (e.g., CAS 327175-54-2) which is a racemic mixture of the (3R,4R) and (3S,4S) enantiomers [1]. The undefined stereochemistry of the racemate introduces significant variability into biological assays and synthetic procedures, whereas the optically pure (3R,4R) compound provides a defined, reproducible starting point for generating consistent SAR data [2].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (3R,4R) enantiomer |
| Comparator Or Baseline | Racemic mixture (cis-isomer) |
| Quantified Difference | Defined vs. undefined stereochemistry (2-fold complexity) |
| Conditions | Structural identification and purity analysis |
Why This Matters
Procurement of the single enantiomer eliminates a major source of experimental variability, directly enhancing data reproducibility and streamlining downstream synthetic and analytical workflows.
- [1] PubChem. Ethyl 4-phenylpiperidine-3-carboxylate, CID 22238078 (racemic mixture). View Source
- [2] DBpedia. About: 4-Phenylpiperidine. View Source
